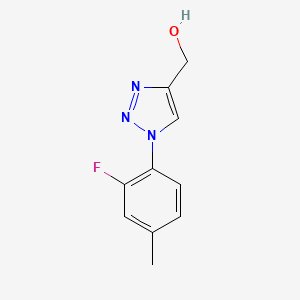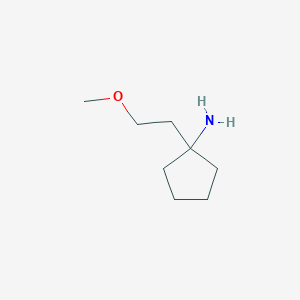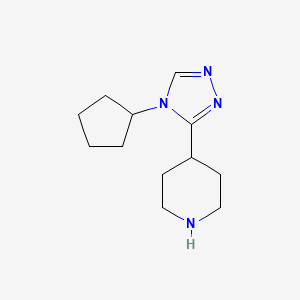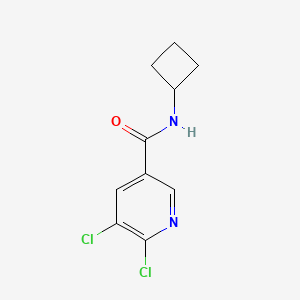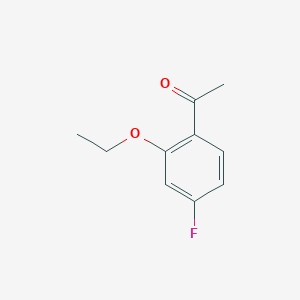![molecular formula C12H13ClO4 B1454165 2-[(4-Chlorophenyl)methyl]pentanedioic acid CAS No. 24867-04-7](/img/structure/B1454165.png)
2-[(4-Chlorophenyl)methyl]pentanedioic acid
説明
“2-[(4-Chlorophenyl)methyl]pentanedioic acid” is a chemical compound with the CAS Number: 24867-04-7 . It has a molecular weight of 256.69 and its molecular formula is C12H13ClO4 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-[(4-Chlorophenyl)methyl]pentanedioic acid” is 1S/C12H13ClO4/c13-10-4-1-8 (2-5-10)7-9 (12 (16)17)3-6-11 (14)15/h1-2,4-5,9H,3,6-7H2, (H,14,15) (H,16,17) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-[(4-Chlorophenyl)methyl]pentanedioic acid” is a powder that is stored at room temperature . Its molecular weight is 256.68 and its molecular formula is C12H13ClO4 .
科学的研究の応用
Analysis of Global Trends in Herbicide Toxicity Studies
Research on herbicides, including compounds related to 2,4-D (2,4-dichlorophenoxyacetic acid), has shown rapid advancements. The United States leads in publications, with significant contributions in toxicology and biochemical and molecular biology. The focus includes occupational risks, neurotoxicity, resistance or tolerance to herbicides, and impacts on non-target aquatic species. This scientometric review highlights the need for future research in molecular biology, gene expression, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Impact of Chlorophenol Compounds
Chlorophenols, including 2-chlorophenol and 2,4-dichlorophenol, are assessed for their moderate toxic effects on mammalian and aquatic life, with significant toxicity to fish upon long-term exposure. The persistence of these compounds in the environment varies based on microbial activity, and bioaccumulation is generally low. This review underscores the importance of understanding chlorophenol's environmental fate for managing their ecological impact (Krijgsheld & Gen, 1986).
Advances in the Hydrogenation of Furfural to Pentanediol
Furfural and its derivatives, including 1,2-pentanediol and 1,5-pentanediol, are valuable chemicals with broad applications. Recent research focuses on catalytic hydrogenation processes for these compounds, exploring catalyst design, reaction mechanisms, and the influence of acidity on catalyst activity. This progress in catalyst development offers insights into efficient and stable systems for furfural hydrogenation, relevant for sustainable chemical production (Tan et al., 2021).
Pesticide Wastewater Treatment in the Pesticide Industry
The pesticide production industry generates wastewater containing various toxic pollutants, including 2,4-D and its derivatives. Biological processes and granular activated carbon have been shown to effectively remove these compounds, suggesting that targeted treatment strategies can mitigate environmental contamination risks. This review emphasizes the importance of experimental process evaluation to design efficient treatment systems (Goodwin et al., 2018).
Sorption of Phenoxy Herbicides to Soil and Organic Matter
A comprehensive review of phenoxy herbicide sorption experiments, including 2,4-D, reveals the significant role of soil organic matter and iron oxides as sorbents. This analysis provides a foundation for predicting herbicide sorption and suggests avenues for future research to enhance understanding of environmental interactions and mitigation strategies (Werner, Garratt, & Pigott, 2012).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c13-10-4-1-8(2-5-10)7-9(12(16)17)3-6-11(14)15/h1-2,4-5,9H,3,6-7H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYLMBSIVXCOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CCC(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methyl]pentanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



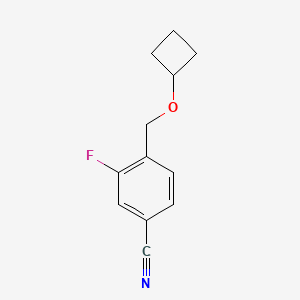
![6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1454083.png)
![(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid](/img/structure/B1454084.png)
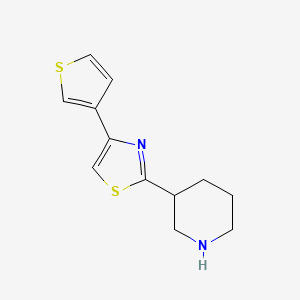
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)
![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)
